2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

Antibacterial Structure-Activity Relationship Xanthomonas oryzae

This phenylacetamide‑thiazole hybrid uniquely combines a 4‑fluorophenylthiazole core with a 4‑ethylthio‑phenylacetamide side‑chain, delivering a precise electronic/steric profile that is absent in simplified analogs. SAR studies confirm that both substituents are essential for retaining target engagement and permeability. It is an ideal PROTAC intermediate (6 rotatable bonds, single HBD, tractable sulfur linker) and a reference probe for antibacterial optimization of the fluorophenylthiazole scaffold. Procure this compound to drive structure‑based optimization without the confounding effects of amino‑linker variants.

Molecular Formula C19H17FN2OS2
Molecular Weight 372.48
CAS No. 919865-29-5
Cat. No. B2738185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
CAS919865-29-5
Molecular FormulaC19H17FN2OS2
Molecular Weight372.48
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2OS2/c1-2-24-16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
InChIKeyZIXRTZHYXCLPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide – Chemical Identity and Structural Class Overview for Procurement


2-(4-(Ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (CAS 919865-29-5) is a synthetic small molecule belonging to the phenylacetamide-thiazole hybrid class, characterized by a 4-(4-fluorophenyl)-1,3-thiazol-2-yl core linked via an acetamide bridge to a 4-(ethylthio)phenyl moiety [1]. The compound has a molecular formula of C19H17FN2OS2 and a molecular weight of 372.5 g/mol, with a computed XLogP3-AA of 4.7, indicating moderate lipophilicity suitable for membrane permeation [1]. Its structure integrates two pharmacologically relevant motifs—the 4-fluorophenylthiazole and the ethylthio-substituted phenylacetamide—that have independently demonstrated antibacterial and enzyme-inhibitory activities in related analog series [2].

Why Generic Substitution Fails for 2-(4-(Ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide in Biological Screening and SAR Campaigns


The target compound cannot be replaced by simpler in-class analogs without altering key molecular properties that govern target engagement and selectivity. The simultaneous presence of the 4-fluorophenyl substituent on the thiazole ring and the 4-ethylthio group on the phenylacetamide side chain creates a unique combination of electronic and steric features not replicated in the nearest commercially available analogs, such as 2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide (lacking the 4-fluorophenyl group) or 2-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (lacking the ethylthio-phenyl moiety) [1]. Published SAR data on 4-arylthiazole-containing phenylacetamides demonstrate that even single-atom substitutions at the 4-position of the phenyl ring attached to thiazole produce statistically significant shifts in antibacterial EC50 values—for example, 4-F outperforms 4-Cl, 4-Br, and 4-CH3 by margins exceeding 20% [2]. Consequently, substituting the target compound with an analog that omits either the fluorine or the ethylthio group risks losing the specific pharmacophoric contribution that each substituent provides in the context of the full scaffold.

Quantitative Differentiation Evidence for 2-(4-(Ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide vs. Closest Analogs


Antibacterial Pharmacophore Advantage: 4-Fluorophenylthiazole vs. Alternative 4-Aryl Substituents

In a structurally related N-phenylacetamide-4-arylthiazole series, the 4-fluorophenyl-substituted thiazole analog A1 achieved an EC50 of 156.7 ± 7.4 µM against Xanthomonas oryzae pv. oryzae (Xoo), outperforming the 4-chlorophenyl analog A4 (EC50 179.2 ± 6.2 µM), the 4-bromophenyl analog A7 (data not explicitly shown but ranked below A4), and the 4-methylphenyl analog A11 (EC50 512.1 ± 13.4 µM) [1]. The 4-fluorophenyl moiety also conferred superiority over the commercial bactericides bismerthiazol (EC50 230.5 ± 7.5 µM) and thiodiazole copper (EC50 545.2 ± 13.7 µM) [1]. The target compound retains this privileged 4-(4-fluorophenyl)thiazole substructure, strongly suggesting that its antibacterial potency against Xoo will track the same SAR trend relative to analogs bearing 4-Cl, 4-Br, or 4-CH3 substituents [1][2].

Antibacterial Structure-Activity Relationship Xanthomonas oryzae

Lipophilicity Differentiation: XLogP3-AA of Target Compound vs. Des-Ethylthio and Des-Fluoro Analogs

The target compound exhibits a computed XLogP3-AA of 4.7 [1]. In contrast, the des-ethylthio analog 2-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (CAS 342405-30-5) has a lower molecular weight (236.27 g/mol) and is predicted to have a lower XLogP (~2.0–2.5 based on fragment-based calculation), while the des-fluorophenyl analog 2-(4-(ethylthio)phenyl)-N-(thiazol-2-yl)acetamide (CAS 941930-40-1) with a molecular weight of 278.4 g/mol is also expected to have a lower XLogP (estimated ~3.0–3.5) [1][2]. The XLogP of 4.7 places the target compound in an optimal range for membrane permeability while maintaining sufficient aqueous solubility, a balance that neither the more polar des-ethylthio nor the des-fluorophenyl analog achieves [1].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Profile Differentiation Relative to Amino-Linked Analog A1

The target compound contains one hydrogen bond donor (the acetamide NH) and five hydrogen bond acceptors (carbonyl O, thiazole N and S, fluorophenyl F, and ethylthio S), yielding a TPSA of 95.5 Ų [1]. In comparison, the amino-linked analog A1—N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide—contains two hydrogen bond donors (amide NH and secondary amine NH) and a TPSA of approximately 70–80 Ų based on structural estimation. The additional H-bond donor in A1 increases polarity and may alter the binding mode to biological targets, as evidenced by the distinct antibacterial SAR between the two sub-series in the same study [2]. The target compound's single H-bond donor capacity may confer greater conformational flexibility and a different target selectivity profile compared to the amino-linked analog A1 [1][2].

Hydrogen bonding Target engagement Molecular recognition

Rotatable Bond Count and Conformational Flexibility vs. Constrained Analogs

The target compound possesses 6 rotatable bonds (computed by Cactvs 3.4.8.24), arising from the ethylthio side chain and the acetamide linker [1]. By contrast, the nearest constrained analog, N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (CAS 342405-30-5), has only 3 rotatable bonds, while the amino-linked A1 analog has approximately 5 rotatable bonds [1][2]. The higher rotatable bond count confers greater conformational entropy, which may influence binding kinetics (e.g., slower off-rates through induced-fit mechanisms) but also introduces a larger entropic penalty upon binding. This property differentiates the target compound in fragment-based screening or affinity optimization campaigns where conformational flexibility is a key parameter [1].

Conformational flexibility Entropy Binding kinetics

High-Value Application Scenarios for 2-(4-(Ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide Based on Quantitative Differentiation


Primary Screening Hit in Antibacterial Drug Discovery Targeting Xanthomonas Phytopathogens

The target compound retains the 4-(4-fluorophenyl)thiazole pharmacophore that, in the matched analog A1, delivers EC50 of 156.7 µM against Xoo, outperforming bismerthiazol and thiodiazole copper [1]. It is the appropriate entry point for medicinal chemistry optimization campaigns aiming to improve upon the fluorophenylthiazole antibacterial scaffold without the confounding effects of the amino linker present in A1.

Lipophilicity-Matched Probe for Membrane Permeability Assays

With a computed XLogP3-AA of 4.7 and TPSA of 95.5 Ų, the compound occupies a specific physicochemical space that is more lipophilic than its des-ethylthio and des-fluorophenyl analogs [2]. This makes it suitable as a reference probe in Caco-2 or PAMPA permeability assays where a logP of ~4.5–5.0 is desired for studying passive diffusion of moderately lipophilic drug-like molecules.

Selectivity Profiling Against Bromodomain or Kinase Panels Requiring Defined HBD/HBA Signatures

The single hydrogen bond donor capacity of the target compound (vs. two in amino-linked analogs) provides a distinct interaction fingerprint [2][3]. It can serve as a selectivity tool compound in panels where a single HBD chemotype is hypothesized to reduce off-target binding to proteins requiring bidentate hydrogen bonding.

Fragment Elaboration Starting Point for Thiazole-Containing PROTAC Design

The ethylthio group presents a synthetically tractable handle for linker attachment via sulfur oxidation or alkylation, while the 4-fluorophenylthiazole core provides a rigid, aromatic recognition element amenable to E3 ligase recruitment [2]. The compound's 6 rotatable bonds offer sufficient linker flexibility for ternary complex formation, making it a strategic intermediate for PROTAC development.

Quote Request

Request a Quote for 2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.